molecular formula C13H10FNO2S2 B5700710 N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide

N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide

Cat. No. B5700710
M. Wt: 295.4 g/mol
InChI Key: DXVFTLNRWLEHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FSBA is a sulfonamide derivative that has been used in various biochemical and physiological studies as a protein labeling agent. The compound has been shown to be highly effective in labeling proteins with sulfhydryl groups, which makes it a valuable tool for studying protein-protein interactions, protein folding, and other related processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide involves the reaction of the sulfonamide group with the sulfhydryl group of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the protein and N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide, which allows for the selective labeling of proteins with sulfhydryl groups.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. The compound does not significantly alter the structure or function of proteins, which makes it a valuable tool for studying protein-protein interactions and other related processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide in lab experiments is its high selectivity for labeling proteins with sulfhydryl groups. The compound is also easy to use and does not require any specialized equipment or techniques. However, one of the limitations of using N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide in scientific research. One potential application is in the study of protein-protein interactions in living cells. N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide could be used to selectively label proteins with sulfhydryl groups in live cells, which would allow for the study of protein-protein interactions in their native environment. Another potential application is in the development of new drugs and therapies. N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide could be used to selectively target proteins with sulfhydryl groups, which could lead to the development of new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide involves the reaction of 4-fluorobenzenesulfonyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide as a white crystalline solid.

Scientific Research Applications

N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide has been widely used in scientific research as a protein labeling agent. The compound is highly selective for labeling proteins with sulfhydryl groups, which are commonly found in cysteine residues. This makes N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide a valuable tool for studying protein-protein interactions, protein folding, and other related processes.

properties

IUPAC Name

N-(4-fluorophenyl)sulfonylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S2/c14-11-6-8-12(9-7-11)19(16,17)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVFTLNRWLEHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.